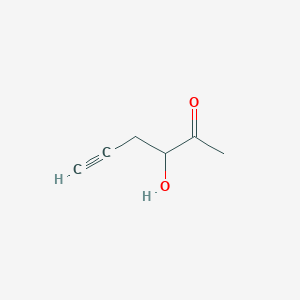

3-Hydroxy-5-hexyn-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8O2 |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

3-hydroxyhex-5-yn-2-one |

InChI |

InChI=1S/C6H8O2/c1-3-4-6(8)5(2)7/h1,6,8H,4H2,2H3 |

InChI Key |

CSVQCBXDXHVMAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC#C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hydroxy 5 Hexyn 2 One and Its Stereoisomers

Stereoselective and Enantioselective Synthesis of 3-Hydroxy-5-hexyn-2-one

The primary challenge in synthesizing a specific enantiomer of this compound lies in the selective formation of either the (R) or (S) configuration at the hydroxyl-bearing carbon.

Three principal strategies have emerged for establishing the stereochemistry of the secondary alcohol: chiral auxiliary-mediated reactions, asymmetric reduction of a prochiral precursor, and chemoenzymatic methods.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com One of the most powerful and widely used methods for creating β-hydroxy carbonyl compounds is the Evans' aldol (B89426) reaction, which employs chiral oxazolidinone auxiliaries. researchgate.nettcichemicals.com

In a potential application to synthesize a precursor for this compound, an N-propionyl oxazolidinone could be converted into its corresponding boron enolate. This enolate would then react with an aldehyde containing the requisite alkyne functionality, such as propynal, in a highly diastereoselective aldol addition. The stereochemistry of the resulting hydroxyl group is controlled by the chiral auxiliary. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched β-hydroxy carbonyl structure. The predictability and high diastereoselectivity of this method make it a cornerstone of asymmetric synthesis. researchgate.net The choice of oxazolidinone and reaction conditions can provide access to different stereoisomers. tcichemicals.com

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Stereochemical Control |

| Evans' Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | Formation of syn or anti aldol adducts with high diastereoselectivity. researchgate.nettcichemicals.com |

| Oppolzer's Camphorsultam | Asymmetric Diels-Alder, Alkylations | Covalently attached sultam directs facial selectivity of reactions. wikipedia.org |

| Pseudoephedrine Amides | Asymmetric Alkylation | Forms readily crystallizable derivatives, allowing for high enantiomeric purity. wikipedia.org |

| (R)- and (S)-tert-Butanesulfinamide | Synthesis of Chiral Amines | Condensation with aldehydes/ketones followed by reduction or addition. wikipedia.orgtcichemicals.com |

A highly efficient route to chiral propargylic alcohols involves the asymmetric reduction of the corresponding prochiral α,β-acetylenic ketones. acs.org For this compound, this would involve the enantioselective reduction of the ketone functionality in the precursor, hex-3-yne-2,5-dione.

One of the most effective methods is asymmetric transfer hydrogenation, which uses a chiral catalyst and a simple hydrogen source like 2-propanol. acs.org Chiral ruthenium (II) complexes, for example, have proven to be excellent catalysts for the highly chemoselective and enantioselective reduction of the carbonyl group in ynones, leaving the carbon-carbon triple bond intact. acs.org This approach can achieve high yields and excellent enantiomeric excess (ee). Another established method is the catalytic asymmetric hydroboration of ynones using chiral oxazaborolidines, which also provides access to chiral propargylic alcohols. acs.org

Table 2: Catalytic Systems for Asymmetric Ynone Reduction

| Catalyst System | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |

| Chiral Ru(II) complexes / 2-propanol | Asymmetric Transfer Hydrogenation | Up to 98% ee | acs.org |

| Chiral Oxazaborolidines / Borane | Asymmetric Hydroboration | High ee | acs.org |

| Zn-ProPhenol / Alkyne | Asymmetric Alkyne Addition | High ee | acs.org |

| Cu(II) / Chiral Hydroxamic Acid | Asymmetric Aldol Reaction | High ee | rsc.org |

Biocatalysis offers a powerful and environmentally benign alternative for producing enantiopure compounds. bohrium.com Chemoenzymatic strategies combine the selectivity of enzymes with the practicality of chemical synthesis. nih.gov For this compound, a key approach is the enzymatic kinetic resolution of a racemic precursor.

A notable example involves the lipase-catalyzed transesterification of the racemic diol precursor, 3-hexyne-2,5-diol. acs.org In this process, a lipase (B570770) selectively acylates one of the enantiomers of the diol, leaving the other enantiomer unreacted. The resulting mixture of the monoacylated diol and the unreacted diol can then be easily separated. Subsequent oxidation of the chiral diol or the de-acylated monoester provides access to either the (R) or (S) enantiomer of this compound. Lipases from various sources, such as Candida antarctica, are known to catalyze such resolutions with high enantioselectivity. nih.gov

Diastereoselective Control in the Formation of the Alkynone Skeleton

When synthesizing analogues of this compound that contain additional stereocenters, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. Ynones are versatile substrates in cascade or domino reactions where multiple bonds and stereocenters are formed in a single operation with high diastereoselectivity. rsc.org

For instance, Lewis acid-promoted cascade cyclizations of acyclic alkynones containing a tethered aldehyde can proceed with high diastereoselectivity. nih.gov In these reactions, the geometry of an intermediate, such as a β-iodoallenolate, dictates the stereochemical outcome of an intramolecular aldol reaction, leading to the formation of cyclic products with well-defined relative stereochemistry. nih.gov Similarly, transition metal-catalyzed cycloadditions, such as the Rh-catalyzed [2+2+2] cycloaddition of enynes with alkynes, can construct complex polycyclic skeletons from simple precursors in a highly regio- and diastereoselective manner. d-nb.info The inherent geometry of the alkyne and the nature of the catalyst and substrates work in concert to control the formation of new stereogenic centers. rsc.orgd-nb.info

Convergent and Divergent Synthetic Routes to this compound

A convergent synthesis involves preparing key fragments of the target molecule separately and then joining them together in the later stages of the synthesis. For this compound, a convergent approach could involve the synthesis of a chiral propargyl alcohol fragment and a separate acetyl equivalent, which are then coupled. For example, a protected, chiral 1-butyn-3-ol could be deprotonated to form a lithium acetylide, which is then reacted with an electrophilic acetyl source like acetaldehyde, followed by oxidation. The synthesis of chiral hex-5-yn-2-ones as key building blocks for natural products often employs this type of strategy. rsc.org

A divergent synthesis begins with a central, common intermediate that is then elaborated into a variety of different target molecules. Enantiopure (R)- or (S)-3-Hydroxy-5-hexyn-2-one is an ideal starting point for a divergent approach. From this single chiral building block, a range of derivatives can be accessed through selective reactions at its three distinct functional groups: the ketone, the secondary alcohol, and the terminal alkyne. For example, the ketone can be transformed into other functionalities, the alcohol can be protected or inverted, and the terminal alkyne can participate in reactions such as Sonogashira coupling or click chemistry to build molecular complexity. rsc.org

Strategies Involving Acetylide Additions to Carbonyl Compounds

A primary and fundamental approach to constructing the carbon backbone of α-hydroxy alkynes is through the nucleophilic addition of an acetylide anion to a carbonyl compound. acs.orgresearchgate.net This method is highly versatile for forming the propargyl alcohol moiety inherent in the target structure. The general process involves the deprotonation of a terminal alkyne using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium amide, to generate a potent carbon nucleophile. acs.org

For the synthesis of this compound, a plausible strategy involves the addition of a propargylide anion (the acetylide of propyne) to an appropriate electrophile. One potential route is the reaction with a dicarbonyl compound like 2,3-butanedione, followed by a selective reduction of one ketone. A more direct approach is the addition of the lithium salt of acetylene (B1199291) to 2-hydroxy-3-butanone.

Stereoselective variants of this reaction are critical for accessing specific enantiomers or diastereomers of the target compound. grafiati.comorganic-chemistry.org Asymmetric induction can be achieved by employing chiral ligands or catalysts that create a chiral environment around the reacting centers. For instance, the enantioselective addition of alkyne nucleophiles to carbonyl groups can be catalyzed by chiral metal complexes or organocatalysts, leading to optically active propargylic alcohols. pduamtulungia.co.in Research has demonstrated that the addition of lithio-acetylides to unprotected α-hydroxy ketones can proceed with high stereoselectivity, driven by the steric bulk of the substituents on the ketone. organic-chemistry.org

Table 1: Examples of Acetylide Addition Reactions for Propargyl Alcohol Synthesis This table is illustrative of the general reaction type.

| Acetylide Source | Carbonyl Substrate | Base/Solvent | Product Type | Stereocontrol |

| Phenylacetylene | Benzoin | n-BuLi / THF | 3-Alkyne-1,2-diol | High diastereoselectivity |

| 1-Hexyne | Isobutyroin | n-BuLi / THF | 3-Alkyne-1,2-diol | High diastereoselectivity |

| Trimethylsilylacetylene | Benzaldehyde | n-BuLi / Chiral Ligand | Propargyl Alcohol | High enantioselectivity (ee) |

Construction via Coupling Reactions (e.g., Sonogashira, Negishi) with Functionalized Substrates

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be adapted for the synthesis of this compound. researchgate.netkyoto-u.ac.jp These reactions offer a modular approach, allowing for the connection of two fragments at a late stage of a synthetic sequence.

The Sonogashira coupling , which pairs a terminal alkyne with a vinyl or aryl halide, is particularly relevant. nih.govfrontiersin.org A variation, the acyl Sonogashira reaction, couples a terminal alkyne directly with an acyl chloride. mdpi.com This provides a direct route to α,β-alkynyl ketones, which are key precursors. For instance, coupling propyne (B1212725) with an appropriately protected 2-hydroxypropanoyl chloride would yield a protected form of this compound. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. mdpi.com

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orglibretexts.org This reaction is known for its high functional group tolerance. A synthetic strategy could involve the coupling of an alkynylzinc reagent with a suitable α-functionalized acyl chloride. The organozinc species can be prepared from the corresponding terminal alkyne. The versatility of the Negishi coupling allows for the union of sp, sp², and sp³ carbon centers, making it a valuable method for constructing complex molecular architectures. wikipedia.org

Functional Group Interconversions from Readily Available Hexynone Precursors (e.g., Alkylation, Oxidation, Reduction)

Another strategic avenue involves the modification of simpler, more readily available precursors through functional group interconversions (FGIs). This can include oxidation, reduction, or alkylation steps to install the necessary functionalities.

A highly effective method is the selective oxidation of a precursor diol. Starting with 5-hexyn-2,3-diol, the target molecule can be prepared by the chemoselective oxidation of the secondary alcohol at the C-2 position to a ketone, while leaving the C-3 hydroxyl group intact. Several modern oxidation methods allow for such selectivity. For example, catalysts based on manganese or other transition metals can selectively oxidize one alcohol in a vicinal diol to an α-hydroxy ketone using hydrogen peroxide as a benign oxidant. nih.gov Reagents like o-iodoxybenzoic acid (IBX) have also been shown to perform this transformation effectively under mild conditions. researchgate.net The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding diketone. organic-chemistry.org

Table 2: Reagents for Selective Oxidation of Diols to α-Hydroxy Ketones

| Reagent System | Substrate Type | Key Features |

| Mn(II) / Pyridine-2-carboxylic acid / H₂O₂ | Vicinal Diols | Uses earth-abundant metal; mild conditions. nih.gov |

| IBX / n-Bu₄NBr / CH₂Cl₂-H₂O | Secondary Alcohols | Mild; high chemoselectivity for secondary over primary alcohols. researchgate.net |

| TEMPO / NaOCl | Primary/Secondary Alcohols | Highly selective; can be tuned for different alcohols. organic-chemistry.org |

| Silver Carbonate on Celite (Fetizon's Reagent) | Diols | Selectively oxidizes secondary over primary alcohols. pduamtulungia.co.in |

Alkylation of a suitable precursor can also be envisioned. For example, the enolate of a simpler ketone could be alkylated with a reagent that introduces the propargyl group, although controlling regioselectivity in this case can be challenging. Radical alkylation methods using C(sp³)-H bond cleavage strategies have also emerged as powerful tools for functionalization. nih.govsioc-journal.cn

Protecting Group Strategies for the Hydroxyl and Ketone Moieties in this compound Synthesis

In multi-step syntheses, the hydroxyl and ketone functional groups in this compound often require protection to prevent undesired side reactions. The choice of protecting group is dictated by its stability to the reaction conditions used in subsequent steps and the ease of its removal.

For the hydroxyl group , a variety of protecting groups can be employed. Research on the synthesis of chiral hexynone precursors has demonstrated the use of several standard protecting groups. rsc.orgresearchgate.netrsc.org These are typically installed by reacting the alcohol with the corresponding halide or other activated form of the protecting group in the presence of a base.

For the ketone moiety , protection is often achieved by converting it to an acetal (B89532) or ketal. This is particularly important if a planned reaction involves strong nucleophiles or reducing agents that would otherwise react with the ketone. For example, a 1,1-dimethoxy group can serve as a protected form of a ketone. rsc.org

Table 3: Common Protecting Groups for Hydroxyl and Ketone Functions

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Hydroxyl | Methyl | Me | Strong acid (e.g., HBr, BBr₃) |

| Hydroxyl | Methoxymethyl ether | MOM | Acidic hydrolysis |

| Hydroxyl | Tetrahydropyranyl ether | THP | Acidic hydrolysis |

| Hydroxyl | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) |

| Hydroxyl | Silyl ethers (e.g., TMS, TBS) | TMS, TBS | Fluoride ion (e.g., TBAF), acid |

| Ketone | Dimethyl acetal | - | Mild aqueous acid |

| Ketone | 1,3-Dioxolane | - | Aqueous acid |

Scale-Up Considerations and Process Optimization for this compound Production

Transitioning a synthetic route from a laboratory scale (milligram to gram) to a larger production scale (kilogram) introduces a new set of challenges that must be addressed through process optimization.

Key considerations for the scale-up of this compound synthesis include:

Reagent Cost and Availability: For large-scale production, expensive reagents like certain palladium catalysts or complex chiral ligands may need to be replaced with more economical alternatives. The efficiency of the catalyst (i.e., catalyst loading and turnover number) becomes a critical economic factor.

Reaction Conditions: Parameters such as temperature, pressure, and reaction time must be carefully controlled to ensure safety, consistency, and efficiency. For example, highly exothermic or cryogenic reactions may require specialized equipment for heat management on a large scale. Industrial syntheses involving acetylene, such as those pioneered in Reppe chemistry, often utilize pressure vessels to handle the gaseous reagent safely. wikipedia.org

Process Safety: A thorough hazard analysis is required for all reagents and reaction steps. The potential for runaway reactions, the handling of pyrophoric reagents (like n-butyllithium), or the use of toxic materials must be managed with appropriate engineering controls.

Work-up and Purification: Extraction and chromatography, which are common in lab-scale synthesis, can be cumbersome and costly on a large scale. Alternative purification methods like crystallization or distillation are often preferred. The choice of solvents is also critical, with a focus on minimizing waste and using greener, recyclable options.

Yield and Purity: Optimization aims to maximize the yield of the desired product while minimizing the formation of impurities, which can complicate purification and impact the quality of the final compound. Studies on related chiral hexynones have reported preparations on scales ranging from 0.11 to 12 mmol, indicating that these syntheses are amenable to moderate scale, with potential for further optimization. rsc.org

Chemical Transformations and Mechanistic Reactivity Studies of 3 Hydroxy 5 Hexyn 2 One

Mechanistic Investigations of Intramolecular Cyclization Reactions Involving 3-Hydroxy-5-hexyn-2-one

The bifunctional nature of this compound, containing both a nucleophilic hydroxyl group and an electrophilic alkyne moiety, makes it a prime candidate for intramolecular cyclization reactions. These reactions are often mediated by transition metal catalysts that activate the alkyne for subsequent nucleophilic attack.

Catalytic Activation of the Alkyne Moiety for Cycloadditions

The terminal alkyne in this compound can be activated by various transition metal catalysts, such as those based on gold, platinum, or silver, to facilitate cycloaddition reactions. While specific examples with this substrate are scarce, the general mechanism involves the coordination of the metal to the alkyne, rendering it more susceptible to nucleophilic attack. For instance, in a hypothetical [2+2+2] cycloaddition, the activated alkyne could react with two other unsaturated partners to form a benzene (B151609) ring. Similarly, a [4+2] cycloaddition, or Diels-Alder reaction, could be envisaged where the alkyne acts as the dienophile.

Another important class of reactions is the [3+2] cycloaddition. In this type of reaction, the activated alkyne can react with a 1,3-dipole to form a five-membered heterocyclic ring. The specific catalyst and reaction conditions would play a crucial role in determining the regioselectivity and stereoselectivity of the resulting cycloadduct.

Participation of the Hydroxyl Group in Ring-Closing Reactions (e.g., Cycloisomerizations analogous to 3-hydroxy-1,5-enynes)

The hydroxyl group in this compound can act as an internal nucleophile, leading to ring-closing reactions, particularly cycloisomerizations. This process is analogous to the well-studied cycloisomerization of 3-hydroxy-1,5-enynes. In such reactions, a metal catalyst, often gold or platinum, activates the alkyne. The proximate hydroxyl group then attacks the activated alkyne, leading to the formation of a cyclic intermediate. Subsequent rearrangement and protonolysis can yield a variety of cyclic products, such as furans or other oxygen-containing heterocycles. The regioselectivity of the hydroxyl group's attack (i.e., which carbon of the alkyne is attacked) is influenced by the nature of the catalyst and the substitution pattern of the alkyne.

Stereochemical Outcomes of Reactions Involving this compound

The presence of a stereocenter at the carbon bearing the hydroxyl group (C3) introduces the element of stereochemistry into the reactions of this compound.

Diastereoselectivity in Transformations of the Ketone Carbonyl

The ketone carbonyl group at C2 can undergo a variety of transformations, such as reduction to a secondary alcohol or addition of a nucleophile. The existing stereocenter at C3 can direct the stereochemical outcome of these reactions, leading to diastereoselectivity. For example, the reduction of the ketone can be influenced by the hydroxyl group, which can chelate to the reducing agent and direct the delivery of the hydride from a specific face of the carbonyl. This substrate-controlled diastereoselectivity is a common strategy in organic synthesis to generate specific stereoisomers.

Table 1: Plausible Diastereoselective Reductions of this compound

| Reducing Agent | Expected Major Diastereomer | Rationale |

| Sodium borohydride (B1222165) | Felkin-Anh model predicts attack from the less hindered face. | Steric hindrance from the adjacent methyl and propargyl groups will influence the trajectory of the incoming nucleophile. |

| Zinc borohydride | Chelation control could lead to the syn-diol. | The hydroxyl group and the ketone can form a chelate with the metal, directing the hydride delivery. |

Note: The actual diastereomeric ratio would need to be determined experimentally.

Enantioselectivity in Transformations Preserving or Creating Stereocenters

Enantioselective transformations of this compound can be achieved using chiral catalysts or reagents. If starting with a racemic mixture of this compound, a kinetic resolution could be employed where one enantiomer reacts faster than the other, allowing for their separation. Alternatively, an enantioselective synthesis starting from achiral precursors could be designed to produce a single enantiomer of this compound.

In reactions where a new stereocenter is created, such as the addition of a nucleophile to the ketone or the alkyne, the use of a chiral catalyst can favor the formation of one enantiomer over the other. For instance, an enantioselective hydrogenation of the alkyne to an alkene would create a new stereocenter if the substituents on the resulting double bond are different.

Reactivity at the Alkyne Functionality of this compound

The terminal alkyne of this compound is a versatile functional group that can undergo a wide range of reactions. The acidic nature of the terminal alkyne proton allows for its deprotonation by a strong base to form a metal acetylide. This acetylide is a potent nucleophile that can participate in carbon-carbon bond-forming reactions, such as alkylation or addition to carbonyl compounds.

Furthermore, the alkyne can undergo various addition reactions. For example, hydration of the alkyne, typically catalyzed by mercury(II) salts, would yield a methyl ketone, converting the starting material into a 1,4-dicarbonyl compound. Hydroboration-oxidation, on the other hand, would lead to the corresponding aldehyde. Halogenation and hydrohalogenation reactions would also proceed at the alkyne, yielding dihaloalkenes or vinyl halides, respectively.

Table 2: Potential Reactions at the Alkyne Functionality

| Reaction | Reagents | Expected Product |

| Deprotonation/Alkylation | 1. n-BuLi 2. R-X | 3-Hydroxy-5-(alkynyl)-2-hexanone |

| Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) cocatalyst, base | 3-Hydroxy-5-(arylalkynyl)-2-hexanone |

| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | 3-Hydroxy-2,5-hexanedione |

| Hydroboration-Oxidation (anti-Markovnikov) | 1. Sia₂BH 2. H₂O₂, NaOH | 3-Hydroxy-5-oxohexanal |

| Hydrogenation | H₂, Pd/C | 3-Hydroxy-2-hexanone |

| Hydrogenation (Lindlar's catalyst) | H₂, Lindlar's catalyst | 3-Hydroxy-5-hexen-2-one (Z-isomer) |

Hydration Reactions and Regioselectivity

The acid-catalyzed hydration of the terminal alkyne in this compound is expected to proceed according to Markovnikov's rule. This regioselectivity dictates that the proton adds to the terminal carbon of the alkyne, leading to the formation of a vinyl cation intermediate that is stabilized by the adjacent carbon atom. Subsequent nucleophilic attack by water on the more substituted carbon and tautomerization of the resulting enol would yield a methyl ketone.

Considering the structure of this compound, the hydration of the alkyne would result in the formation of a β,δ-diketone. The presence of the hydroxyl group at the 3-position may influence the reaction rate and regioselectivity through electronic effects or potential chelation to the catalyst.

Table 1: Expected Products from Hydration of this compound

| Reactant | Reagents | Expected Major Product |

| This compound | H₂SO₄, H₂O, HgSO₄ | 3-Hydroxy-hexane-2,5-dione |

Stereoselective Hydrogenation to Alkenes

The partial reduction of the alkyne in this compound can be controlled to selectively produce either the cis or trans alkene, depending on the choice of catalyst and reaction conditions.

Syn-Hydrogenation (cis-alkene formation): Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen across the triple bond. This stereospecificity leads to the formation of the corresponding cis-alkene, (Z)-3-hydroxy-hex-5-en-2-one.

Anti-Hydrogenation (trans-alkene formation): The reduction of the alkyne with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures proceeds via a dissolving metal reduction mechanism. This reaction involves a radical anion intermediate and results in the anti-addition of hydrogen, yielding the trans-alkene, (E)-3-hydroxy-hex-5-en-2-one.

Table 2: Stereoselective Hydrogenation of this compound

| Desired Product | Catalyst/Reagents | Stereochemistry of Product |

| (Z)-3-Hydroxy-hex-5-en-2-one | H₂, Lindlar's Catalyst | cis |

| (E)-3-Hydroxy-hex-5-en-2-one | Na (or Li), NH₃ (l) | trans |

Halogenation and Hydrohalogenation Pathways

The terminal alkyne of this compound can undergo both halogenation and hydrohalogenation.

Halogenation: The addition of one equivalent of a halogen, such as bromine (Br₂) or chlorine (Cl₂), to the alkyne is expected to proceed via a cyclic halonium ion intermediate, leading to the anti-addition of the halogen atoms and the formation of a trans-dihaloalkene. The addition of a second equivalent of the halogen would result in a tetrahaloalkane.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkyne follows Markovnikov's rule. The initial addition results in a vinyl halide, with the halogen atom attached to the more substituted carbon. A second addition of HX leads to a geminal dihalide, with both halogen atoms on the same carbon.

Metal-Catalyzed Cross-Coupling Reactions

The terminal alkyne of this compound serves as a versatile handle for carbon-carbon bond formation through metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: This palladium-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides. jk-sci.com The presence of a copper(I) co-catalyst is typically required. This reaction is highly valuable for the synthesis of substituted alkynes and tolerates a wide range of functional groups, including the hydroxyl and ketone moieties present in this compound. jk-sci.com

Heck Reaction: While the classic Heck reaction involves the coupling of an unsaturated halide with an alkene, variations exist for the coupling with alkynes. The intramolecular Heck reaction, for example, can be used to construct cyclic structures. organicreactions.orgwikipedia.org For this compound, an intermolecular Heck-type reaction could potentially be employed to couple the alkyne with a suitable reaction partner.

Transformations of the Ketone Functionality in this compound

The ketone carbonyl group in this compound is susceptible to nucleophilic attack, allowing for a range of addition and condensation reactions.

Nucleophilic Additions and Reductions

The reduction of the ketone functionality in this compound can lead to the formation of a diol. The stereochemical outcome of this reduction can be influenced by the presence of the adjacent hydroxyl group.

Reduction with Sodium Borohydride (NaBH₄): Sodium borohydride is a mild reducing agent capable of reducing ketones to secondary alcohols. The reduction of the ketone in this compound would yield hexane-2,3-diol-5-yne. Due to the presence of a pre-existing stereocenter at the 3-position, the reduction of the ketone at the 2-position can lead to the formation of diastereomers (syn and anti). Chelation control, where the reducing agent coordinates to the existing hydroxyl group, can influence the facial selectivity of the hydride attack and thus the diastereomeric ratio of the product. organic-chemistry.orgacs.org Specifically, chelation-controlled reductions of β-hydroxy ketones often lead to the formation of syn-1,3-diols. nih.gov

Table 3: Potential Diastereomeric Products from Reduction of this compound

| Reducing Agent | Potential Products | Expected Major Diastereomer (with chelation control) |

| NaBH₄ | (syn)-Hexane-2,3-diol-5-yne and (anti)-Hexane-2,3-diol-5-yne | (syn)-Hexane-2,3-diol-5-yne |

Condensation and Derivatization Reactions (e.g., Oxime, Hydrazone Formation)

The ketone carbonyl of this compound can react with nitrogen-based nucleophiles to form imine derivatives. These reactions are typically acid-catalyzed and involve the initial nucleophilic addition to the carbonyl carbon followed by dehydration.

Oxime Formation: The reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime. wikipedia.orgchemtube3d.com The product, this compound oxime, can exist as geometric isomers (E/Z) due to the restricted rotation around the C=N double bond. The formation of oximes is a common method for the characterization and derivatization of ketones.

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂-NH₂) or its derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. organic-chemistry.org These derivatives are often crystalline solids with sharp melting points, making them useful for the identification of the parent ketone.

Table 4: Condensation Reactions of this compound

| Reagent | Product Type |

| Hydroxylamine (NH₂OH) | Oxime |

| Hydrazine (NH₂NH₂) | Hydrazone |

Reactivity of the Hydroxyl Group in this compound

The hydroxyl group in this compound is a key functional group that significantly influences its chemical behavior. As a secondary alcohol positioned at the β-position relative to a ketone and adjacent to an alkyne, its reactivity is multifaceted, encompassing oxidation, substitution, elimination, and participation in intramolecular interactions.

Oxidation Reactions

The secondary alcohol moiety in this compound can be oxidized to the corresponding diketone, 5-hexyn-2,3-dione. This transformation is a common and synthetically useful reaction in organic chemistry. Several reagents are available for this purpose, with the choice often depending on the desired selectivity and the presence of other sensitive functional groups, such as the alkyne in this case.

Mild oxidizing agents are generally preferred to avoid over-oxidation or side reactions involving the triple bond. Reagents such as Dess-Martin periodinane (DMP) and pyridinium (B92312) chlorochromate (PCC) are well-suited for this type of oxidation. wikipedia.orgwikipedia.orglibretexts.orgwikipedia.orgmasterorganicchemistry.com

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent known for its mild reaction conditions, high yields, and tolerance of a wide range of functional groups. wikipedia.org The oxidation of this compound with DMP would typically be carried out in a chlorinated solvent like dichloromethane (B109758) at room temperature. The reaction proceeds via a diacetoxyalkoxyperiodinane intermediate, followed by the abstraction of the α-proton by an acetate ion to yield the ketone. wikipedia.org

Pyridinium Chlorochromate (PCC) Oxidation: PCC is another widely used reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. libretexts.orgwikipedia.orgmasterorganicchemistry.com The reaction is typically performed in dichloromethane. PCC is known for its selectivity, and under anhydrous conditions, it generally does not affect other functional groups like alkynes. wikipedia.org

The table below summarizes the expected outcomes for the oxidation of a generic secondary alcohol to a ketone using DMP and PCC, which are analogous to the expected oxidation of this compound.

| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Dess-Martin Periodinane | Dichloromethane | Room Temperature | >90 | wikipedia.org |

| Pyridinium Chlorochromate | Dichloromethane | Room Temperature | 85-95 | libretexts.orgwikipedia.org |

Substitution Reactions and Elimination Processes

The hydroxyl group of this compound is a poor leaving group. Therefore, for substitution or elimination reactions to occur, it typically needs to be activated or the reaction must be carried out under conditions that facilitate its departure.

Substitution Reactions: Direct nucleophilic substitution of the hydroxyl group is challenging. However, it can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile. Alternatively, under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), which can then be displaced.

Elimination Processes (Dehydration): The elimination of water from this compound would lead to the formation of an α,β-unsaturated ketone. This dehydration can be achieved under either acidic or basic conditions.

Acid-Catalyzed Dehydration: In the presence of a strong acid, the hydroxyl group is protonated, forming an oxonium ion. Subsequent removal of a proton from the α-carbon by a weak base (like water or the conjugate base of the acid) leads to the formation of a double bond conjugated with the carbonyl group. libretexts.orgstudy.comyoutube.com This reaction typically follows an E1 or E2 mechanism depending on the substrate and reaction conditions.

Base-Catalyzed Elimination: Since this compound is a β-hydroxy ketone, it can undergo elimination via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism under basic conditions. researchgate.net A strong base can deprotonate the acidic α-proton to form an enolate. The resulting enolate can then expel the hydroxide (B78521) ion to form the α,β-unsaturated ketone.

The table below illustrates representative conditions for acid- and base-catalyzed dehydration of β-hydroxy ketones.

| Catalyst | Solvent | Temperature | Mechanism | Product |

| H₂SO₄ (catalytic) | Toluene | Reflux | E1/E2 | α,β-unsaturated ketone |

| NaOH | Ethanol/Water | Room Temp to Reflux | E1cb | α,β-unsaturated ketone |

Role in Intramolecular Interactions (e.g., Hydrogen Bonding, OH/pi interactions)

The hydroxyl group in this compound can participate in various non-covalent intramolecular interactions, which can influence its conformation and reactivity.

Intramolecular Hydrogen Bonding: A hydrogen bond can form between the hydrogen atom of the hydroxyl group and the oxygen atom of the ketone carbonyl group. This interaction would lead to the formation of a six-membered pseudo-ring, which can stabilize certain conformations of the molecule. The strength of this intramolecular hydrogen bond can be studied using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgchemrxiv.orgchemrxiv.org

OH/π Interactions: The hydroxyl group can also interact with the π-electron cloud of the alkyne. In this type of interaction, the hydroxyl group acts as a hydrogen bond donor, and the π-system of the triple bond acts as a weak hydrogen bond acceptor. The geometry of the molecule would need to allow for the hydroxyl group to be positioned appropriately over the alkyne for this interaction to occur. Such interactions, though generally weaker than conventional hydrogen bonds, can play a role in determining the conformational preferences of the molecule.

Tandem and Cascade Reactions Initiated by this compound (analogous to 3-hydroxyhexa-4,5-allenic esters)

While specific tandem and cascade reactions initiated by this compound are not extensively documented, the reactivity of analogous compounds, such as 3-hydroxyhexa-4,5-allenic esters and other acetylenic ketones, suggests potential pathways. nih.govnih.gov These reactions often involve a sequence of transformations that occur in a single pot, leading to the rapid construction of complex molecular architectures.

For instance, the presence of the hydroxyl, ketone, and alkyne functionalities in a specific arrangement within this compound could allow for intramolecular cyclization reactions to be triggered. Under certain conditions, the hydroxyl group could act as an internal nucleophile, attacking the alkyne (potentially activated by a metal catalyst) or the carbonyl group.

An example of a cascade reaction involving a related system is the Ru-catalyzed C-H activation and annulation of 2-acetylenic ketones. nih.gov In this type of reaction, a directing group on an aromatic ring initiates a C-H activation, followed by insertion of the alkyne and subsequent cyclization involving the ketone. While this compound does not have an aromatic directing group, this example illustrates the potential for the acetylenic ketone moiety to participate in complex, multi-step transformations.

Another possibility involves the initial transformation of one of the functional groups, which then triggers a subsequent reaction. For example, oxidation of the hydroxyl group to a ketone would generate a 1,4-dicarbonyl compound, which could then undergo intramolecular reactions. Alternatively, a reaction at the alkyne, such as hydration, could lead to a β-diketone, a versatile intermediate for further transformations.

The table below provides a hypothetical overview of potential tandem reactions based on the reactivity of analogous structures.

| Initiating Step | Subsequent Reaction(s) | Potential Product Class |

| Intramolecular Hydroalkoxylation | Cyclization | Dihydrofuran derivatives |

| Hydration of Alkyne | Intramolecular Aldol (B89426) Condensation | Cyclopentenone derivatives |

| Oxidation of Hydroxyl Group | Intramolecular Michael Addition | Cyclic ethers or lactones |

Applications of 3 Hydroxy 5 Hexyn 2 One in the Total Synthesis of Complex Molecules

Strategic Utility as a Chiral Building Block in Natural Product Synthesis

Chiral molecules, existing as non-superimposable mirror images, are fundamental in biological systems, and the synthesis of enantiomerically pure compounds is a major focus of modern organic chemistry. Chiral variants of hexynone derivatives are valuable precursors in the total synthesis of complex natural products, such as photosynthetic tetrapyrrole macrocycles. For instance, chiral hex-5-yn-2-ones are key building blocks for dihydrodipyrrins, which contain a chiral pyrroline (B1223166) unit. These, in turn, are essential for constructing the B and D rings of bacteriochlorophyll (B101401) a. nih.gov The synthesis of these complex structures often involves the use of chiral pool starting materials or asymmetric synthesis methodologies to introduce the required stereocenters early in the synthetic sequence. georgiasouthern.eduresearchgate.net

A notable example involves the creation of a 1-hydroxyhex-5-yn-2-one scaffold, which is structurally analogous to 3-Hydroxy-5-hexyn-2-one. This scaffold, containing two essential stereocenters, is prepared from (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid. nih.gov The strategic use of such chiral building blocks streamlines the synthesis of complex targets by embedding the necessary stereochemistry at an early stage.

Table 1: Examples of Chiral Building Blocks in Natural Product Synthesis

| Chiral Building Block | Target Natural Product Class | Reference |

|---|---|---|

| Chiral hex-5-yn-2-ones | Photosynthetic tetrapyrrole macrocycles | nih.gov |

| (R)-3-isopropyloxazolidinone | Precursor to phytyl target for bacteriochlorophyll | lookchem.com |

Precursor for Advanced Pharmaceutical Intermediates and Drug Candidates

The functional groups within this compound provide multiple reaction sites, making it a valuable precursor for the synthesis of advanced pharmaceutical intermediates. Acetylenic ketones, in general, are recognized as important synthons in medicinal chemistry. researchgate.net They can undergo a variety of transformations, such as nucleophilic additions to the ketone, reactions at the alkyne, and modifications of the hydroxyl group, to generate a diverse range of molecular structures.

For example, acetylenic ketones can be used to synthesize various heterocyclic compounds, which are prevalent in many drug scaffolds. nih.govtandfonline.com The reaction of acetylenic ketones with hydrazines or hydroxylamine (B1172632) can lead to the formation of pyrazoles and isoxazoles, respectively, which are core structures in many biologically active compounds. mdpi.com While direct examples of this compound in the synthesis of specific drug candidates are not extensively documented, its structural motifs are found in various pharmaceutical intermediates. For instance, propargyl alcohols are known to be valuable intermediates in the synthesis of antiviral nucleoside analogues. georgiasouthern.edu The combination of the hydroxyl and acetylenic functionalities in this compound makes it a promising starting material for the development of new therapeutic agents.

The synthesis of complex drug molecules often relies on the use of versatile building blocks that can be elaborated in multiple steps. chemrxiv.orglookchem.com The reactivity of the alkyne group in this compound allows for its participation in powerful coupling reactions, such as the Sonogashira coupling, which is widely used in the synthesis of complex pharmaceutical agents. lookchem.com

Role in the Construction of Functional Organic Materials and Polymers

The development of new organic materials and polymers with specific functions is a rapidly growing area of research. Functional polymers are used in a wide range of applications, including drug delivery, bioimaging, and sensors. uwo.camdpi.com The incorporation of unique functional groups into polymer chains can impart desired properties to the final material.

The alkyne functionality in this compound makes it a candidate for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction is widely used for the synthesis and modification of polymers. By incorporating a monomer derived from this compound into a polymer backbone, the alkyne groups can be used as handles for post-polymerization modification, allowing for the attachment of various functional molecules. uwo.ca

Furthermore, the hydroxyl group offers another point for modification or for influencing the polymer's properties, such as solubility and hydrophilicity. For example, hydroxy-functionalized ligands have been incorporated into polymers to create metallo-supramolecular architectures. acs.org While the direct polymerization of this compound is not well-documented, its structural relative, 3-hexyn-2,5-diol, is used as a precursor for the synthesis of polymers and surfactants. guidechem.com This suggests the potential for this compound to be used in the creation of novel functional polymeric materials.

Development of Libraries of Novel Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial in the process of drug discovery and development. These studies involve synthesizing a library of related compounds and evaluating their biological activity to understand how different structural features influence their function. rsc.orgnih.gov The multifunctional nature of this compound makes it an excellent scaffold for the creation of such libraries.

By systematically modifying each of the three functional groups—the hydroxyl, the ketone, and the alkyne—a diverse range of derivatives can be generated. For example, the hydroxyl group can be esterified or etherified with various substituents. The ketone can be reduced to a secondary alcohol, introducing a new stereocenter, or it can be reacted with a range of nucleophiles. The terminal alkyne can be elaborated through coupling reactions or converted to other functional groups.

The synthesis of libraries of related compounds allows researchers to probe the specific interactions between a molecule and its biological target. beilstein-journals.org For instance, SAR studies on a series of acetylenic ketones have been conducted to understand their activity as olfactory receptor agonists, revealing that the molecular length and the position of substituents are critical for activity. nih.gov Although specific SAR studies on derivatives of this compound are not widely reported, the principles of library synthesis and SAR are broadly applicable to this versatile scaffold. uwo.ca

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid |

| 1-hydroxyhex-5-yn-2-one |

| bacteriochlorophyll a |

| (R)-3-isopropyloxazolidinone |

| 2-substituted-1,3-propanediols |

| 3-hexyn-2,5-diol |

| Pyrazole |

| Isoxazole |

| Sonogashira coupling |

Spectroscopic and Computational Chemistry Investigations of 3 Hydroxy 5 Hexyn 2 One

Advanced Spectroscopic Characterization Techniques for 3-Hydroxy-5-hexyn-2-one and its Reaction Products

A suite of spectroscopic methods is employed to characterize this compound, each providing unique insights into its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. emerypharma.com In the case of this compound, ¹H and ¹³C NMR spectra reveal the connectivity of atoms and provide information about the local electronic environment of each nucleus.

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the two methyl groups, the methylene (B1212753) group, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself. The chemical shifts of these protons are influenced by the neighboring functional groups. Spin-spin coupling between adjacent non-equivalent protons would result in specific splitting patterns, which can be used to confirm the connectivity of the carbon skeleton. savemyexams.com For instance, the coupling between the methine proton and the methylene protons would provide information about their spatial relationship. asianpubs.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structural assignments by showing correlations between coupled protons and between protons and their directly attached carbons, respectively. uantwerpen.be

Conformational analysis of this compound can be investigated by analyzing the coupling constants, particularly the three-bond coupling constants (³J), which are dependent on the dihedral angle between the coupled nuclei as described by the Karplus equation. slu.se Additionally, Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the through-space proximity of protons, providing further insight into the preferred conformation of the molecule in solution. mdpi.com

Table 1: Predicted ¹H NMR Data for this compound (Note: This is a predicted table based on general principles of NMR spectroscopy. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| CH₃ (at C1) | ~2.2 | s | - |

| CH₂ (at C4) | ~2.5 | d | ~2 Hz (long-range coupling to H5) |

| CH (at C3) | ~4.4 | q | ~7 Hz (coupling to C5-H₃) |

| CH₃ (at C6) | ~1.4 | d | ~7 Hz (coupling to H3) |

| OH | Variable | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound (Note: This is a predicted table based on general principles of NMR spectroscopy. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (CH₃) | ~25 |

| C2 (C=O) | ~205 |

| C3 (CH-OH) | ~65 |

| C4 (C≡C) | ~80 |

| C5 (C≡C) | ~85 |

| C6 (CH₃) | ~20 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. up.ac.za The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. libretexts.orgspectroscopyonline.com

Key expected vibrational frequencies include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and broadened by hydrogen bonding. fiveable.me

C=O stretch: A strong, sharp absorption band around 1715 cm⁻¹ for the ketone carbonyl group. libretexts.org

C≡C stretch: A weak to medium intensity band in the region of 2100-2260 cm⁻¹, which is characteristic of the alkyne functionality.

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ corresponding to the sp³ hybridized C-H bonds of the methyl and methylene groups.

C-O stretch: An absorption in the 1050-1150 cm⁻¹ region. americanpharmaceuticalreview.com

Raman spectroscopy would also show these vibrations, but with different relative intensities. For instance, the C≡C triple bond, being a more polarizable bond, would likely show a stronger signal in the Raman spectrum compared to the IR spectrum. up.ac.za

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3200 - 3600 (broad) |

| Carbonyl (C=O) | Stretching | ~1715 (strong, sharp) |

| Alkyne (C≡C) | Stretching | 2100 - 2260 (weak to medium) |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C-O | Stretching | 1050 - 1150 |

Mass spectrometry (MS) is a technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. libretexts.org For this compound (C₆H₈O₂), the molecular weight is approximately 112.13 g/mol . nih.govchemsynthesis.com The mass spectrum would show a molecular ion peak (M⁺) at m/z 112.

Electron impact (EI) ionization would cause the molecule to fragment in a predictable manner, providing valuable structural information. libretexts.org Key fragmentation pathways for ketones often involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage). libretexts.org For this compound, this could lead to the formation of characteristic fragment ions. For example, cleavage between C2 and C3 could generate an acylium ion [CH₃CO]⁺ at m/z 43. docbrown.info Another likely fragmentation would be the loss of a methyl group, resulting in a peak at m/z 97. The fragmentation pattern helps to piece together the structure of the molecule. aip.org

Table 4: Potential Mass Spectrometry Fragmentation of this compound

| m/z | Possible Fragment Ion |

| 112 | [C₆H₈O₂]⁺ (Molecular Ion) |

| 97 | [C₅H₅O₂]⁺ (Loss of CH₃) |

| 84 | [C₅H₈O]⁺ (Loss of CO) |

| 69 | [C₄H₅O]⁺ (Further fragmentation) |

| 43 | [C₂H₃O]⁺ (Acylium ion) |

Since this compound contains a chiral center at the C3 carbon, it can exist as two enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for determining the absolute configuration (R or S) of a chiral molecule. hebmu.edu.cn CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov

The experimental CD spectrum of an enantiomerically pure sample of this compound would be compared to the theoretically calculated CD spectrum for a known absolute configuration (e.g., the R-enantiomer). uantwerpen.be A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. rsc.orgnih.gov This combined experimental and computational approach has become a powerful tool in stereochemical analysis. mdpi.commdpi.com

Theoretical and Computational Chemistry Studies on this compound

Computational chemistry provides a theoretical framework to understand and predict the properties of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms and predict bond lengths and angles.

Calculate spectroscopic properties: Predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions, which can then be compared with experimental data for validation. uantwerpen.bersc.org

Analyze the electronic structure: Visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The distribution of these frontier orbitals provides insights into the molecule's reactivity. The HOMO often indicates the site of electrophilic attack, while the LUMO indicates the site of nucleophilic attack.

Predict reactivity descriptors: Calculate properties like ionization potential, electron affinity, and chemical hardness to quantify the molecule's reactivity. scifiniti.com

By mapping the electrostatic potential surface, regions of high and low electron density can be identified, highlighting the electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule. This information is crucial for predicting how this compound will interact with other reagents. rsc.org

Conformational Analysis and Energy Landscapes using Ab Initio Methods

The conformational landscape of this compound is dictated by the rotational freedom around its single bonds, primarily the C2-C3 and C3-C4 bonds. The relative orientations of the acetyl, hydroxyl, and propargyl groups give rise to various conformers with distinct energies. Ab initio quantum mechanical methods provide a robust framework for exploring these potential energy surfaces and identifying stable conformers without prior experimental data. ibm.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with appropriate basis sets (e.g., 6-31G* or aug-cc-pVDZ) are commonly employed for geometry optimization and energy calculations of organic molecules, including ketones and alcohols. oup.comnih.gov

A critical structural feature of this compound is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction can significantly stabilize certain conformations, creating a quasi-cyclic structure. mdpi.com Theoretical studies on similar ortho-hydroxyaryl ketones have demonstrated that such hydrogen bonds play a crucial role in determining the most stable geometry. mdpi.comsemanticscholar.org

To investigate the conformational space of this compound, a systematic scan of the dihedral angles corresponding to rotation around the C2-C3 and C3-C4 bonds would be performed. The resulting potential energy surface would reveal the locations of energy minima, corresponding to stable conformers, and the energy barriers separating them. For each identified minimum, a full geometry optimization followed by a frequency calculation is necessary to confirm it as a true local minimum and to obtain its thermodynamic properties, such as zero-point vibrational energy (ZPVE).

Based on studies of similar molecules, one can anticipate several key conformers. oup.com A likely global minimum would be a structure where the acetyl and hydroxyl groups are oriented to form an intramolecular hydrogen bond. Other conformers, where the functional groups are oriented away from each other (anti-periplanar), would likely represent local minima at higher energies. The linearity of the alkyne group simplifies the conformational possibilities around the C4-C5 bond.

A hypothetical summary of the relative energies of plausible conformers, as would be calculated by a high-level ab initio method like MP2/aug-cc-pVDZ, is presented in Table 1.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using ab initio methods.

| Conformer | Dihedral Angle (O=C-C-O) | Dihedral Angle (C-C-O-H) | Key Feature | Relative Energy (kcal/mol) |

| I (Global Minimum) | ~0° (syn-periplanar) | ~0° | Intramolecular H-bond | 0.00 |

| II | ~180° (anti-periplanar) | ~180° | Extended, no H-bond | 3.5 |

| III | ~0° (syn-periplanar) | ~180° | No H-bond | 4.2 |

| IV | ~120° (gauche) | ~60° | Gauche | 5.1 |

These calculations provide fundamental insights into the intrinsic structural preferences of the molecule, forming a basis for understanding its behavior in different environments.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While ab initio calculations describe the molecule in an isolated, gas-phase state, its behavior in solution is governed by complex interactions with solvent molecules. Molecular Dynamics (MD) simulations are a powerful tool for exploring these effects, providing a dynamic picture of solute-solvent interactions and their influence on conformational preferences. diva-portal.orgneutron-sciences.org In an MD simulation, the system's evolution is tracked over time by integrating Newton's equations of motion for all atoms, whose interactions are described by a force field (e.g., OPLS-AA, GAFF). miami.eduacs.org

For this compound, MD simulations can elucidate how solvents of varying polarity and hydrogen-bonding capability affect its conformational equilibrium and intermolecular interactions. The molecule possesses both hydrogen-bond donor (hydroxyl) and acceptor (hydroxyl and carbonyl oxygen) sites, as well as a hydrophobic alkyne tail.

In a polar protic solvent like water or methanol, strong intermolecular hydrogen bonds would form between the solvent and the solute's hydroxyl and carbonyl groups. researchgate.net These interactions could compete with and potentially disrupt the intramolecular hydrogen bond that stabilizes the lowest-energy gas-phase conformer. cdnsciencepub.com This can lead to a shift in the conformational equilibrium, favoring more extended conformers that can maximize favorable interactions with the solvent. conicet.gov.arbeilstein-journals.org Conversely, in a non-polar aprotic solvent like cyclohexane, the intramolecular hydrogen bond is expected to remain the dominant stabilizing interaction, and the gas-phase conformational preferences would be largely preserved.

MD simulations allow for the calculation of structural and thermodynamic properties, such as Radial Distribution Functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. researchgate.net Analysis of RDFs for water molecules around the carbonyl oxygen and hydroxyl group of this compound would quantify the structure of the solvation shell. The potential of mean force (PMF) along a key dihedral angle can also be calculated to determine the free energy profile of conformational changes in solution.

A hypothetical summary of key intermolecular interaction energies and the dominant conformer population in different solvents, as derived from MD simulations, is shown in Table 2.

Table 2: Hypothetical Solvent Effects on this compound from MD Simulations Illustrative data derived from molecular dynamics principles.

| Solvent | Dielectric Constant | Dominant Conformer | Solute-Solvent H-bond Energy (kcal/mol) | Intramolecular H-bond Population |

| Water | 78.4 | Extended (Anti) | -8.5 | Low (~15%) |

| Methanol | 32.7 | Extended (Anti) | -7.2 | Moderate (~30%) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | H-bonded (Syn) | -5.1 | High (~75%) |

| Cyclohexane | 2.0 | H-bonded (Syn) | Negligible | Very High (>95%) |

These simulations reveal that the solvent environment is a critical determinant of molecular structure and can dramatically alter the conformational landscape compared to the gas phase. cdnsciencepub.comresearchgate.net

Quantitative Structure–Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure–Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov QSPR models are mathematical equations that correlate calculated molecular descriptors with an experimentally measured property. acs.org These models are invaluable for predicting the properties of new or untested compounds, saving significant time and resources. mdpi.comresearchgate.net

To develop a QSPR model for a property of this compound, such as its normal boiling point or aqueous solubility, a "training set" of structurally diverse but related compounds (e.g., other aliphatic ketones, alcohols, and alkynes) with known experimental values is required. researchgate.netresearcher.life For each molecule in the training set, a wide range of molecular descriptors is calculated. These can include:

Topological descriptors: Based on the 2D graph of the molecule (e.g., Kier & Hall indices). acs.org

Geometrical descriptors: Derived from the 3D structure (e.g., molecular volume, surface area).

Electronic descriptors: Related to the electronic structure (e.g., dipole moment, partial charges). researchgate.net

Constitutional descriptors: Simple counts of atoms, bonds, or functional groups. researcher.life

Using statistical techniques like Multiple Linear Regression (MLR), a subset of the most relevant descriptors is selected to build a predictive model. scispace.com The model's robustness and predictive power are then assessed using a separate "test set" of compounds that were not used in the model's development.

A hypothetical QSPR model for predicting the normal boiling point (NBP) of aliphatic hydroxy ketones might take the following linear form:

NBP (°C) = c₀ + c₁(Molecular Weight) + c₂(Dipole Moment) - c₃(Number of H-bond Acceptors) + c₄(Wiener Index)

The coefficients (c₀, c₁, c₂, c₃, c₄) are determined by the regression analysis. For this compound, the values for its molecular weight, calculated dipole moment, and other descriptors would be inserted into this equation to predict its boiling point. Table 3 presents hypothetical data for a QSPR model development.

Table 3: Hypothetical Data for a QSPR Model to Predict Normal Boiling Point (NBP) This table contains illustrative data for QSPR model development.

| Compound | Experimental NBP (°C) | Molecular Weight | Dipole Moment (Debye) | Wiener Index | Predicted NBP (°C) |

| 3-Hydroxy-2-butanone | 147 | 88.11 | 2.8 | 100 | 145 |

| 4-Hydroxy-2-pentanone | 177 | 102.13 | 2.7 | 160 | 179 |

| 5-Hydroxy-2-pentanone | 205 | 102.13 | 2.9 | 154 | 203 |

| This compound | Unknown | 112.13 | 3.1 | 210 | 195 (Predicted) |

| 1-Pentyn-3-ol | 132 | 84.12 | 1.8 | 90 | 134 |

Such QSPR models provide a rapid and cost-effective method for estimating key properties, aiding in the screening and design of new chemical entities. google.com

Future Research Directions and Emerging Trends in 3 Hydroxy 5 Hexyn 2 One Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Protocols for 3-Hydroxy-5-hexyn-2-one

Currently, there are no established sustainable or environmentally benign synthetic protocols specifically for this compound in the available scientific literature. The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, could guide future research in this area. beyondbenign.orgresearchgate.net Key considerations for developing such protocols would include the use of renewable starting materials, the selection of non-toxic reagents and solvents, and the design of energy-efficient reaction conditions. qut.edu.auresearchgate.net Future research could focus on enzymatic catalysis or the use of green solvents like water or supercritical fluids. nih.gov

Exploration of Novel Catalytic Systems for Highly Selective Transformations

The exploration of novel catalytic systems for transformations involving this compound is a field ripe for discovery. As no specific catalytic transformations have been reported for this compound, researchers have a blank slate to investigate a wide range of catalytic processes. This could include selective hydrogenations of the alkyne, stereoselective reductions of the ketone, or various coupling reactions utilizing the hydroxyl and alkyne functionalities. The development of both homogeneous and heterogeneous catalysts that can achieve high selectivity and yield will be a critical area of focus.

Integration of Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

Investigation of Bio-Inspired Synthetic Routes and Enzymatic Transformations

Bio-inspired synthesis, which mimics nature's synthetic strategies, offers a promising avenue for the production of complex molecules. nih.govnih.gov While there are no documented bio-inspired or enzymatic routes to this compound, the presence of hydroxyl and ketone functional groups suggests that enzymatic transformations could be a viable approach. Enzymes such as oxidoreductases could be explored for the stereoselective synthesis of chiral variants of the molecule. For instance, enzymatic reactions have been used in the synthesis of related compounds like 2-hydroxy-5-methyl-3-hexanone. researchgate.net

Design and Synthesis of Advanced Materials Leveraging the Unique Functional Groups of this compound

The unique combination of a hydroxyl group, a ketone, and an internal alkyne in this compound makes it a potentially valuable monomer for the synthesis of advanced materials. The alkyne functionality can participate in polymerization reactions such as click chemistry or metathesis, while the hydroxyl and ketone groups offer sites for further modification and cross-linking. The synthesis of polymers with novel thermal, mechanical, or optical properties could be a significant area of future research. However, at present, there are no published studies on the use of this compound in materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Hydroxy-5-hexyn-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Common synthetic routes include nucleophilic addition to alkynyl ketones or selective oxidation of precursor alcohols. Reaction conditions such as temperature (optimal range: 0–25°C), solvent polarity (e.g., THF vs. DCM), and catalyst choice (e.g., Grignard reagents or organocatalysts) critically affect yield and purity. For example, lower temperatures reduce side reactions in alkynylation steps. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the hydroxyl proton (δ 2.1–2.5 ppm) and alkynyl carbon (δ 70–90 ppm).

- IR Spectroscopy : Identify the hydroxyl stretch (~3200–3600 cm⁻¹) and ketone C=O (~1700 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 126.1) and fragmentation patterns.

Cross-referencing with databases like PubChem or NIST ensures accuracy .

Q. What are the recommended storage conditions to prevent degradation of this compound in laboratory settings?

- Methodological Answer : Store in amber vials at –20°C under inert gas (argon/nitrogen) to minimize oxidation. Avoid exposure to moisture (use desiccants) and light, as the α,β-unsaturated ketone moiety is prone to photodegradation. Regular purity checks via TLC or HPLC are advised for long-term storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis across different studies?

- Methodological Answer : Systematic variance analysis is critical. Compare parameters such as:

- Catalyst Loading : Higher palladium concentrations in Sonogashira couplings may improve yields but increase side products.

- Purification Methods : Differences in column chromatography solvents (e.g., ethyl acetate vs. acetone) impact recovery rates.

Replicate experiments under standardized conditions (e.g., IUPAC guidelines) and report detailed procedural metadata to enhance reproducibility .

Q. What strategies are recommended for optimizing enantioselective synthesis of this compound when faced with low stereochemical control?

- Methodological Answer :

- Chiral Auxiliaries : Use Evans oxazolidinones to direct stereochemistry during aldol reactions.

- Asymmetric Catalysis : Employ Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution for kinetic control.

Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) and adjust solvent polarity (e.g., hexane/isopropanol) to improve resolution .

Q. How should conflicting data regarding the compound's thermal stability be systematically analyzed?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Compare results under inert vs. aerobic atmospheres. Use thermogravimetric analysis (TGA) to quantify mass loss kinetics. Discrepancies often arise from impurities (e.g., residual solvents); thus, pre-analysis purification via recrystallization (e.g., ethanol/water) is essential .

Q. What safety protocols are critical when handling this compound to mitigate risks associated with its reactive functional groups?

- Methodological Answer :

- PPE : Wear nitrile gloves (tested via ASTM D6978) and sealed goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods (minimum airflow 0.5 m/s) to avoid inhalation of volatile byproducts.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with vermiculite.

Safety training aligned with OSHA HCS standards is mandatory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.